delta12-PGJ2

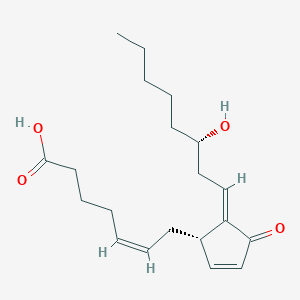

Description

PGD2 metabolite in human plasma

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFWOHFPFBNEJ-GJGHEGAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319130 |

Source

|

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87893-54-7, 102839-03-2 |

Source

|

| Record name | Δ12-PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

delta12-PGJ2 endogenous ligand for PPAR-gamma

An In-Depth Technical Guide to 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2): An Endogenous Ligand for PPAR-γ

Executive Summary

This technical guide provides a comprehensive overview of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a critical endogenous lipid mediator and a potent natural ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). We delve into the biosynthesis of this cyclopentenone prostaglandin, elucidate its dual mechanisms of action involving both PPAR-γ-dependent transcriptional regulation and PPAR-γ-independent covalent modification of key signaling proteins, and explore its multifaceted roles in inflammation, metabolism, and cell proliferation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of the 15d-PGJ2 signaling axis and its therapeutic potential.

Introduction: Clarifying the Nomenclature and Significance

While the term "delta12-PGJ2" is sometimes encountered, the extensively studied and physiologically relevant molecule is 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) . This naturally occurring metabolite of prostaglandin D2 (PGD2) was a landmark discovery, identified as one of the first endogenous ligands for the nuclear receptor PPAR-γ.[1] Its significance extends beyond this role, as its unique chemical structure—featuring a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring—enables it to directly interact with and modulate the function of other critical cellular proteins.[2]

PPAR-γ itself is a master regulator of adipogenesis, lipid metabolism, and inflammatory responses.[3] The discovery that 15d-PGJ2 could activate this receptor provided a crucial link between lipid signaling and gene transcription, opening new avenues for understanding physiological homeostasis and developing novel therapeutics for metabolic and inflammatory diseases.

Biosynthesis of 15d-PGJ2: A Pro-Resolving Pathway

The generation of 15d-PGJ2 is a multi-step enzymatic and non-enzymatic cascade that typically occurs in the context of an inflammatory response. The pathway is initiated by the release of arachidonic acid from membrane phospholipids and is intimately linked with the cyclooxygenase (COX) pathway.

The key steps are as follows[1][4][5]:

-

Arachidonic Acid Release: Cellular stimuli (e.g., inflammatory cytokines) activate phospholipase A2 (PLA2), which cleaves arachidonic acid from the cell membrane.

-

COX-Mediated Cyclization: Cyclooxygenase enzymes (COX-1 and/or COX-2) convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). COX-2 is often the inducible isoform associated with inflammation.[4]

-

PGD2 Synthesis: PGH2 is then isomerized to Prostaglandin D2 (PGD2) by the action of prostaglandin D synthases (PGDS). There are two main isoforms: hematopoietic PGDS (H-PGDS) and lipocalin-type PGDS (L-PGDS).[4]

-

Spontaneous Dehydration Cascade: PGD2 undergoes a series of spontaneous, sequential dehydration reactions to form the J-series prostaglandins. This process can be facilitated by albumin.[6]

-

PGD2 loses a molecule of water to form PGJ2.

-

PGJ2 isomerizes to form Δ12-PGJ2.

-

A final dehydration and bond rearrangement step yields the stable end-product, 15d-PGJ2.[7]

-

Mechanism of Action: A Tale of Two Pathways

15d-PGJ2 exerts its biological effects through two distinct, yet potentially interconnected, mechanisms.

PPAR-γ-Dependent Transcriptional Regulation

As a high-affinity natural agonist, 15d-PGJ2 directly binds to the ligand-binding domain (LBD) of PPAR-γ.[7] This binding event induces a conformational change in the receptor, leading to a canonical nuclear receptor signaling cascade:

-

Heterodimerization: Ligand-bound PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).[1]

-

PPRE Binding: This PPAR-γ/RXRα heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]

-

Transcriptional Modulation: The complex recruits co-activator proteins (e.g., SRC-1, CBP/p300) to the promoter, initiating the transcription of genes involved in lipid metabolism (e.g., LPL, CD36), insulin sensitivity, and the suppression of inflammatory gene expression.[1]

Furthermore, activated PPAR-γ can "transrepress" pro-inflammatory transcription factors. It can physically interfere with the activity of factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their DNA targets and thus inhibiting the expression of inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[4]

PPAR-γ-Independent Covalent Adduction

The electrophilic nature of the cyclopentenone ring is central to the PPAR-γ-independent actions of 15d-PGJ2.[2] The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling 15d-PGJ2 to form covalent adducts with nucleophilic thiol groups on cysteine residues of various cellular proteins.[2][4]

This direct covalent modification can profoundly alter protein function and signaling:

-

Inhibition of NF-κB Pathway: 15d-PGJ2 has been shown to directly modify critical cysteine residues on both the IκB kinase (IKK) complex and the p50/p65 subunits of NF-κB itself.[7] Modification of IKK prevents the phosphorylation and subsequent degradation of IκBα, trapping NF-κB in the cytoplasm. Direct modification of NF-κB subunits can inhibit their ability to bind DNA.[7][8]

-

Inhibition of STAT3 Signaling: 15d-PGJ2 can covalently bind to cysteine residues on Signal Transducer and Activator of Transcription 3 (STAT3), inhibiting its activation and downstream signaling, which is crucial for many pro-inflammatory and proliferative responses.[4]

Key Biological Functions and Therapeutic Implications

The dual signaling capacity of 15d-PGJ2 results in a broad spectrum of biological activities.

| Biological Function | Key Mechanisms | Therapeutic Relevance |

| Anti-Inflammation & Resolution | Inhibition of NF-κB, STAT3, and AP-1 pathways; PPAR-γ-mediated transrepression; Promotion of M2 macrophage polarization.[4][8] | Inflammatory Bowel Disease (IBD), Arthritis, Neuroinflammation, Atherosclerosis.[4] |

| Metabolic Regulation | PPAR-γ-dependent activation of genes controlling adipocyte differentiation, fatty acid storage, and insulin sensitization.[9] | Type 2 Diabetes, Metabolic Syndrome, Obesity. |

| Antiproliferative & Pro-Apoptotic | Induction of cell cycle arrest and apoptosis in various cancer cell lines through both PPAR-γ dependent and independent pathways (e.g., ROS generation, AKT inhibition).[1][5][8] | Oncology (various solid and hematological malignancies). |

| Antioxidant Response | Activation of the Nrf2 pathway (PPAR-γ-independent), leading to the expression of antioxidant enzymes like heme oxygenase-1.[4] | Conditions involving oxidative stress, such as neurodegenerative diseases and renal injury.[10] |

It is crucial to note that some debate exists regarding the physiological concentrations of 15d-PGJ2. Some studies suggest that endogenous levels may be too low to activate PPAR-γ with high efficiency, implying that the PPAR-γ-independent covalent modification effects may be more relevant under certain physiological conditions.[6][9][11]

Methodologies for Studying the 15d-PGJ2/PPAR-γ Axis

Validating the effects of 15d-PGJ2 requires a multi-faceted experimental approach.

Ligand Binding Assay

Objective: To determine the binding affinity of 15d-PGJ2 for the PPAR-γ receptor.

Principle: A competitive binding assay using a radiolabeled high-affinity PPAR-γ ligand (e.g., [³H]-Rosiglitazone) and a source of the PPAR-γ protein (recombinant or from cell lysates). Unlabeled 15d-PGJ2 is added in increasing concentrations to compete for binding with the radioligand.

Step-by-Step Protocol:

-

Prepare Receptor: Incubate recombinant human PPAR-γ Ligand Binding Domain (LBD) or nuclear extracts from PPAR-γ-expressing cells in binding buffer.

-

Competition: Add a constant, low concentration of [³H]-Rosiglitazone and varying concentrations of unlabeled 15d-PGJ2 (or a control compound).

-

Incubation: Allow the mixture to incubate at 4°C for several hours to reach equilibrium.

-

Separation: Separate bound from free radioligand. A common method is dextran-coated charcoal adsorption, which binds free radioligand, followed by centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (containing the protein-bound radioligand) using a scintillation counter.

-

Analysis: Plot the percentage of bound radioactivity against the concentration of 15d-PGJ2. Calculate the IC50 (concentration of 15d-PGJ2 that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

PPAR-γ Reporter Gene Assay

Objective: To measure the functional activation of PPAR-γ by 15d-PGJ2 in a cellular context.

Principle: Cells are co-transfected with two plasmids: one expressing PPAR-γ and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple PPREs. Activation of PPAR-γ by 15d-PGJ2 drives the expression of the reporter gene, which can be easily quantified.

Step-by-Step Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, CV-1) in 24- or 48-well plates.

-

Transfection: Co-transfect cells with a PPAR-γ expression vector and a PPRE-luciferase reporter vector using a standard transfection reagent. A β-galactosidase or Renilla luciferase vector is often included to normalize for transfection efficiency.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 15d-PGJ2 or vehicle control.

-

Incubation: Incubate the cells for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a reporter lysis buffer.

-

Luminometry: Measure luciferase activity in the cell lysates using a luminometer after adding the appropriate substrate. Measure the activity of the normalization reporter.

-

Analysis: Normalize the luciferase activity to the control reporter activity. Plot the fold induction of reporter activity versus the concentration of 15d-PGJ2 to determine the EC50 (effective concentration for 50% maximal response).

Conclusion

15-Deoxy-Δ12,14-prostaglandin J2 is a pleiotropic signaling molecule whose importance in cellular regulation is undeniable. Its ability to act as both a high-affinity PPAR-γ agonist and a covalent modifier of key inflammatory proteins places it at a critical nexus of metabolic and immune signaling. While questions regarding its physiological concentrations persist, the study of 15d-PGJ2 continues to provide profound insights into the mechanisms of inflammation resolution and metabolic control. For drug development professionals, the dual activities of 15d-PGJ2 offer a unique template for designing novel therapeutics that can simultaneously target transcriptional networks and inhibit pro-inflammatory signaling pathways, holding promise for a new generation of drugs for chronic inflammatory and metabolic disorders.

References

-

Bell-Parikh, L. C., et al. (2003). 15-deoxy-∆12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? Journal of Clinical Investigation, 112(6), 828–830. [Link]

-

Chawla, A. (2003). 15-deoxy-∆12,14-PGJ2 and the ligation of PPARγ. Journal of Clinical Investigation, 112(6), 945-955. [Link]

-

Kim, D. H., et al. (2021). 15-Deoxy-Δ12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in Immunology, 12, 623757. [Link]

-

Pérez-Sala, D. (2007). 15-Deoxy-Delta(12,14)-prostaglandin J2: an electrophilic trigger of cellular responses. Current Opinion in Pharmacology, 7(4), 365-371. [Link]

-

Owada, S., et al. (2012). 15-Deoxy-Δ12,14-prostaglandin J2 Exerts Antioxidant Effects While Exacerbating Inflammation in Mice Subjected to Ureteral Obstruction. PLoS One, 7(12), e52839. [Link]

-

Delfino, D. V., et al. (2015). Prostaglandin 15d-PGJ2 targets PPARγ and opioid receptors to prevent muscle hyperalgesia in rats. Journal of Neuroinflammation, 12, 172. [Link]

-

Gao, H., et al. (2019). 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism. PPAR Research, 2019, 9245384. [Link]

-

Straus, D. S., et al. (2000). 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappaB signaling pathway. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4844–4849. [Link]

-

Forman, B. M., et al. (1995). 15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma. Cell, 83(5), 803-812. [Link]

-

Chen, Y., et al. (2018). 15d-PGJ2 is a new hope for controlling tumor growth. American Journal of Cancer Research, 8(8), 1349–1362. [Link]

-

Wang, D., et al. (2018). Review Article 15d-PGJ2 is a new hope for controlling tumor growth. American Journal of Cancer Research, 8(8), 1349-1362. [Link]

-

Bishop-Bailey, D., & Wray, J. (2003). Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells. Clinical & Experimental Immunology, 132(2), 231–240. [Link]

Sources

- 1. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Deoxy-Delta(12,14)-prostaglandin J2: an electrophilic trigger of cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 5. e-century.us [e-century.us]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. pnas.org [pnas.org]

- 8. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. 15-Deoxy-Δ12,14-prostaglandin J2 Exerts Antioxidant Effects While Exacerbating Inflammation in Mice Subjected to Ureteral Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 15-Deoxy-delta12,14-PGJ2: endogenous PPARgamma ligand or minor eicosanoid degradation product? - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 15-deoxy-Delta12,14-prostaglandin J2: A Technical Guide

Executive Summary

15-deoxy-Delta12,14-prostaglandin J2 (15d-PGJ2) represents a unique class of lipid mediators.[1][2][3][4][5] Unlike classical prostaglandins synthesized via dedicated synthases, 15d-PGJ2 is the ultimate dehydration product of Prostaglandin D2 (PGD2).[3] It functions as a "resolutionary" lipid, signaling the cessation of inflammation through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR

This guide details the biochemical formation of 15d-PGJ2, the critical role of serum albumin in its kinetics, and the gold-standard protocols for its isolation and quantification.

Part 1: Biosynthetic Pathway & Mechanism

The formation of 15d-PGJ2 is a hybrid process involving rapid enzymatic synthesis followed by slow, non-enzymatic chemical dehydration.

The Enzymatic Phase

The cascade begins with the liberation of Arachidonic Acid (AA) from membrane phospholipids by Phospholipase A2.

-

Cyclooxygenation: COX-1 or COX-2 converts AA into the unstable endoperoxide intermediate PGH2.

-

Isomerization: PGH2 is isomerized to PGD2 by one of two distinct synthases:[3]

-

H-PGDS (Hematopoietic): Mast cells, microglia.

-

L-PGDS (Lipocalin-type): Brain, heart, adipose tissue.

-

The Non-Enzymatic Dehydration (The "J-Ring" System)

15d-PGJ2 is not formed by a synthase. It is a degradation product of PGD2.[6][7] The cyclopentane ring of PGD2 is chemically unstable in aqueous solution.

-

Formation of PGJ2: PGD2 undergoes dehydration (loss of

at C9-C10) to form PGJ2.[6] This step is largely spontaneous but slow. -

Formation of

-PGJ2: Isomerization of the double bond. -

Formation of 15d-PGJ2: A second dehydration event (loss of the hydroxyl group at C15) yields the final 15-deoxy-

structure.[2][6][8]

The Albumin Catalyst

While PGD2 degrades spontaneously in buffer, the specific conversion to 15d-PGJ2 is significantly catalyzed by Serum Albumin . Albumin acts as a chaperone, facilitating the elimination reactions required to form the conjugated triene system of 15d-PGJ2. In the absence of albumin, the yield of 15d-PGJ2 is negligible compared to other degradation products.

Pathway Visualization

Figure 1: The biosynthetic transition from enzymatic generation of PGD2 to the albumin-facilitated chemical dehydration yielding 15d-PGJ2.[1][5][6][9]

Part 2: Chemical Biology & Reactivity

The biological potency of 15d-PGJ2 stems from its chemical structure.[10] Unlike PGD2, which acts primarily on G-protein coupled receptors (DP1/DP2), 15d-PGJ2 contains a reactive

The Michael Acceptor Mechanism

This structure makes 15d-PGJ2 a "Michael Acceptor" (electrophile). It reacts covalently with nucleophiles, specifically cysteine thiols on target proteins.[1][6][8]

-

NF-

B Pathway: 15d-PGJ2 covalently modifies IKK -

Nrf2 Pathway: It modifies Keap1, releasing Nrf2 to induce antioxidant gene expression.

-

PPAR

: It binds to the ligand-binding domain of PPAR

Comparative Properties

| Feature | Prostaglandin D2 (PGD2) | 15-deoxy-Delta12,14-PGJ2 |

| Origin | Enzymatic (PGD Synthase) | Chemical Dehydration of PGD2 |

| Stability | Unstable ( | More stable, but reactive |

| Primary Target | DP1, DP2 (CRTH2) Receptors | PPAR |

| Mechanism | GPCR Signaling (cAMP, Ca2+) | Nuclear Receptor / Covalent Adduction |

| Physiological Role | Pro-inflammatory / Sleep Induction | Resolution of Inflammation / Adipogenesis |

Part 3: Experimental Protocols

In Vitro Generation of 15d-PGJ2

To generate 15d-PGJ2 for experimental use from PGD2, one must replicate the physiological conditions that favor dehydration.[2]

Reagents:

-

Prostaglandin D2 (Cayman Chemical or equivalent).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS).

Protocol:

-

Preparation: Dissolve PGD2 in ethanol to create a stock solution.

-

Incubation: Dilute PGD2 to 10-50

M in PBS containing 10% FBS or 40 mg/mL BSA.-

Note: Incubation in PBS without albumin will yield primarily PGJ2, with very low conversion to 15d-PGJ2.

-

-

Timing: Incubate at 37°C.

-

6-12 hours: Peak accumulation of PGJ2.

-

24-48 hours: Peak accumulation of 15d-PGJ2.

-

-

Storage: Flash freeze at -80°C immediately to stop further degradation.

Extraction and Quantification (LC-MS/MS)

Due to the low physiological concentrations (picomolar range), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Step 1: Solid Phase Extraction (SPE)

-

Acidification: Acidify sample (plasma/media) to pH 3.0 using 1M Citric Acid. This protonates the carboxylic acid group of the lipid, improving retention on the SPE column.

-

Loading: Load sample onto a C18 SPE cartridge (pre-conditioned with methanol and water).

-

Wash: Wash with 5% Methanol in water (removes salts/proteins).

-

Elution: Elute with 100% Ethyl Acetate or Methyl Formate.

-

Drying: Evaporate solvent under a stream of nitrogen gas. Reconstitute in Mobile Phase A/B (50:50).

Step 2: LC-MS/MS Parameters [7]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: Water + 0.01% Acetic Acid.[11]

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.[11]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[11]

-

MRM Transitions:

-

Parent Ion:

315.2 -

Daughter Ion (Quantifier):

271.2 (Loss of -

Daughter Ion (Qualifier):

203.1

-

Analytical Workflow Visualization

Figure 2: Optimized workflow for the extraction and quantification of 15d-PGJ2 from biological matrices.

References

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets.[4] Medicinal Research Reviews. Link

-

Shibata, T., et al. (2002). 15-Deoxy-delta 12,14-prostaglandin J2.[3] A prostaglandin D2 metabolite generated during inflammatory processes.[1][4][6][7][8][9][12][13] Journal of Biological Chemistry. Link

-

Bell-Parikh, L. C., et al. (2003). Biosynthesis of 15-deoxy-Delta12,14-PGJ2 and the ligation of PPARgamma.[2][6] Journal of Clinical Investigation. Link[14]

-

Scher, J. U., & Pillinger, M. H. (2005). 15d-PGJ2: The anti-inflammatory prostaglandin? Clinical Immunology. Link

-

Kansanen, E., et al. (2009). Electrophilic stress as a regulator of immunological responses: The signaling functions of 15-deoxy-Delta(12,14)-prostaglandin J(2). Antioxidants & Redox Signaling. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Deoxy-Delta(12,14)-prostaglandin J2: an electrophilic trigger of cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Biosynthesis of 15-deoxy-delta12,14-PGJ2 and the ligation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI - Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ [jci.org]

natural sources and synthesis of delta12-PGJ2

Technical Guide: Natural Sources and Synthesis of -PGJ

Executive Summary

This technical guide provides a comprehensive analysis of

Biosynthetic Origins & Natural Occurrence

The PGD Dehydration Cascade

The formation of

-

Precursor: PGD

(derived from COX/PGD Synthase pathways). -

Intermediate: PGJ

(formed via elimination of the C9 hydroxyl group). -

The Albumin Switch: This is the critical divergence point.

-

Albumin-Dependent Pathway: In the presence of serum albumin, PGJ

undergoes isomerization to form -

Albumin-Independent Pathway: In the absence of albumin (or in specific buffer conditions), PGJ

further dehydrates and isomerizes to form 15d-PGJ

-

Physiological Relevance

-

Concentration: Picomolar to nanomolar ranges in inflammatory exudates.

-

Stability: The cyclopentenone ring confers reactivity toward nucleophiles (e.g., thiol groups on proteins) via Michael addition, influencing its half-life and signaling range.

Biosynthetic Pathway Diagram

The following diagram illustrates the bifurcation of PGD

Figure 1: The "Albumin Switch" in PGD2 metabolism determining the formation of

Chemical Synthesis Strategies

While biomimetic synthesis (incubating PGD

Total Synthesis via Olefin Metathesis

This strategy allows for the precise construction of the cyclopentenone core and the side chains without relying on unstable biological precursors.

Core Retrosynthetic Logic

-

Disconnection: The molecule is disconnected at the C12-C13 bond (upper side chain) and C5-C6 bond.

-

Key Reaction: Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) to establish the macrocyclic core or side chain geometry.

-

Stereocontrol: Utilization of chiral auxiliaries or asymmetric catalysis to establish the C15 stereocenter (if retained) or the specific ring geometry.

Protocol: Total Synthesis Workflow (Adapted from Nicolaou et al., 2019)

Note: All reactions must be performed under inert atmosphere (Argon/Nitrogen).

Step 1: Construction of the Cyclopentenone Core

-

Reagents: 2-Methyl-2-cyclopenten-1-one derivatives.

-

Procedure: Functionalize the cyclopentenone ring at the alpha and gamma positions to introduce the handles for the alpha and omega chains.

Step 2: Side Chain Assembly via Cross-Metathesis

-

Reagents: Grubbs II Catalyst or Hoveyda-Grubbs Catalyst.

-

Mechanism: The upper chain (carboxyl end) and lower chain are attached via selective cross-metathesis.

-

Critical Parameter: Control of E/Z selectivity is paramount.

-PGJ -

Validation: Monitor disappearance of terminal alkene signals via

H-NMR.

Step 3: Deprotection and Oxidation

-

Reagents: Mild acid hydrolysis (e.g., HF-Pyridine for silyl ethers).

-

Oxidation: If the C15 alcohol was protected, it is revealed here. For

-PGJ

Biomimetic Synthesis Protocol (Laboratory Scale)

For researchers requiring an authentic biological standard, the albumin-catalyzed conversion is the most reliable method.

Materials:

-

Authentic PGD

(Cayman Chemical or equivalent). -

Human Serum Albumin (HSA), fatty acid-free.

-

Phosphate Buffered Saline (PBS), pH 7.4.

Methodology:

-

Preparation: Dissolve PGD

to a concentration of 100 -

Incubation: Incubate the mixture at 37°C for 24–48 hours.

-

Extraction: Acidify to pH 3.0 with 1M citric acid. Extract immediately with ethyl acetate (3x volumes).

-

Purification: Evaporate solvent under nitrogen. Reconstitute in ethanol.

-

Isolation: Isolate

-PGJ

Analytical Characterization

Validating the identity of synthesized or isolated

Physicochemical Properties Table

| Parameter | Data / Characteristic | Notes |

| Molecular Formula | C | Differs from 15d-PGJ |

| Molecular Weight | 334.45 g/mol | |

| UV Absorbance ( | ~238 nm (ethanol) | Characteristic of the cyclopentenone enone system. |

| Solubility | DMSO, Ethanol, DMF (>50 mg/mL) | Poorly soluble in water (<50 |

| Stability | Unstable in basic media | Prone to further dehydration to 15d-PGJ |

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Negative Mode (

). -

Parent Ion: m/z 333.

-

Key Transitions:

-

m/z 333

315 (Loss of H -

m/z 333

271 (Loss of H -

m/z 333

233 (Characteristic ring fragment).

-

NMR Distinctions

The

-

-PGJ

-

15d-PGJ

: Lacks the H-15 carbinol signal; exhibits additional alkene protons in the side chain due to the

Biological Context & Signaling Pathways[3][4][5][6][7]

Mechanism of Action

-

CRTH2 Receptor Agonism:

-

-PGJ

-

Effect: Induces chemotaxis of eosinophils, basophils, and Th2 cells, driving allergic inflammation.

-

-PGJ

-

Antiviral Activity:

-

Inhibits viral protein synthesis (e.g., Influenza A, VSV) by blocking viral RNA polymerase activity.

-

-

PPAR

Activation:-

While 15d-PGJ

is the canonical PPAR

-

Signaling Pathway Diagram

Figure 2: Dual signaling modality of

References

-

Nicolaou, K. C., et al. (2019).[3] "Short Total Synthesis of

-Prostaglandin J -

Scherer, M., et al. (2003). "Biosynthesis of 15-deoxy-

-PGJ - Hirata, Y., et al. (1994).

-

Heinemann, A., et al. (2003). "Delta12-prostaglandin J2, a plasma metabolite of prostaglandin D2, causes eosinophil mobilization from the bone marrow and primes eosinophils for chemotaxis."[4] Journal of Immunology. Link

-

Figueiredo-Pereira, M. E., et al. (2014). "Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation." Frontiers in Physiology. Link

Sources

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short Total Synthesis of Δ12-Prostaglandin J2 and Related Prostaglandins. Design, Synthesis, and Biological Evaluation of Macrocyclic Δ12-Prostaglandin J2 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta 12-prostaglandin J2, a plasma metabolite of prostaglandin D2, causes eosinophil mobilization from the bone marrow and primes eosinophils for chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Delta12-Prostaglandin J2 (Δ12-PGJ2) Cell Culture Treatment

Introduction: Understanding Δ12-PGJ2 and its Analogs

Delta12-Prostaglandin J2 (Δ12-PGJ2) and its more extensively studied metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are members of the cyclopentenone prostaglandin family. These lipid mediators are endogenous products derived from prostaglandin D2 (PGD2) and have emerged as potent regulators of cellular processes, particularly inflammation, cell proliferation, and apoptosis[1][2]. Their biological activity is largely attributed to a highly reactive α,β-unsaturated carbonyl group in their cyclopentenone ring structure[2][3]. This feature allows them to form covalent adducts with nucleophilic groups in cellular proteins, notably cysteine residues, thereby modulating protein function[2].

While initially identified as high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a significant portion of their anti-inflammatory and anti-proliferative effects are now understood to be mediated through PPARγ-independent mechanisms[4][5][6]. This dual functionality makes them valuable tools for investigating cellular signaling pathways and potential therapeutic agents. This guide provides a comprehensive overview of the mechanisms of action and detailed protocols for the effective use of 15d-PGJ2 (hereafter used as the primary example for the PGJ2 class) in a cell culture setting.

Core Mechanisms of Action: A Dual Signaling Paradigm

The cellular effects of 15d-PGJ2 are multifaceted, stemming from its ability to engage at least two major signaling axes. Understanding these pathways is critical for designing experiments and interpreting results.

-

PPARγ-Dependent Pathway: 15d-PGJ2 is a natural agonist of PPARγ, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR)[5]. Upon ligand binding, this complex translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to adipogenesis and aspects of metabolic regulation[3][5].

-

PPARγ-Independent Pathway (NF-κB Inhibition): A predominant mechanism for the anti-inflammatory and pro-apoptotic effects of 15d-PGJ2 is its direct, covalent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][7]. NF-κB is a master regulator of inflammatory and survival genes. 15d-PGJ2 can inhibit this pathway at multiple nodes[6]:

-

Inhibition of IκB Kinase (IKK): It can directly modify IKK, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα[6][7].

-

Inhibition of NF-κB DNA Binding: 15d-PGJ2 can form a covalent adduct with critical cysteine residues (e.g., Cys62) on NF-κB subunits, such as p50, directly blocking their ability to bind to DNA[8].

-

Inhibition of the Proteasome: By covalently modifying components of the 19S regulatory particle of the proteasome, 15d-PGJ2 can inhibit its activity, leading to the accumulation of ubiquitinated proteins, including IκBα[9][10].

-

These inhibitory actions collectively prevent the nuclear translocation and transcriptional activity of NF-κB, leading to the downregulation of anti-apoptotic proteins (e.g., cIAP, XIAP, Bcl-2) and inflammatory mediators (e.g., COX-2, iNOS)[4][7].

Experimental Design Considerations

Before beginning, it is crucial to establish the optimal experimental parameters for your specific cell line and research question.

-

Dose-Response: The cytotoxic and biological effects of 15d-PGJ2 are highly dose-dependent. A preliminary dose-response experiment (e.g., using an MTT or Alamar Blue assay) is essential to determine the IC50 (half-maximal inhibitory concentration) and to select appropriate sub-lethal and lethal concentrations for subsequent experiments.

-

Time-Course: The kinetics of cellular responses vary. NF-κB inhibition can be observed within hours, while apoptosis and changes in protein expression may require 12-48 hours. A time-course experiment will help identify the optimal endpoints.

-

Vehicle Control: 15d-PGJ2 is typically dissolved in an organic solvent like DMSO or ethanol. It is imperative to include a vehicle control group in all experiments, where cells are treated with the same final concentration of the solvent used to deliver the 15d-PGJ2.

| Parameter | Recommended Starting Range | Key Considerations |

| Concentration | 1 µM - 40 µM[11][12] | Highly cell-type dependent. Perform a dose-response curve. |

| Incubation Time | 4h - 72h[11][12][13] | Short times (4-8h) for signaling; longer times (24-72h) for viability/apoptosis. |

| Solvent | DMSO or Ethanol | Use cell-culture grade. Final concentration should typically be ≤ 0.1%. |

Core Protocols

Protocol 1: Preparation of 15d-PGJ2 Stock Solution

Rationale: Prostaglandins are lipids that are insoluble in aqueous media. A concentrated stock solution in an organic solvent allows for accurate and reproducible dilution into cell culture media while minimizing the final solvent concentration.[14]

Materials:

-

15d-PGJ2 (lyophilized powder or oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

Procedure:

-

Bring the vial of 15d-PGJ2 to room temperature before opening to prevent condensation.

-

Reconstitute the 15d-PGJ2 in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock from 1 mg of 15d-PGJ2 (MW = 316.4 g/mol ), add 316 µL of DMSO.

-

Vortex gently until fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure.

-

Store aliquots at -80°C for long-term stability or -20°C for short-term storage.

Protocol 2: General Workflow for Cell Culture Treatment

Rationale: This workflow outlines a standardized procedure for treating adherent cells with 15d-PGJ2, ensuring reproducibility and the inclusion of necessary controls.

Sources

- 1. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Deoxy-Delta(12,14)-prostaglandin J2: an electrophilic trigger of cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. 15-Deoxy-delta 12,14-prostaglandin J2 induces apoptosis in human malignant B cells: an effect associated with inhibition of NF-kappa B activity and down-regulation of antiapoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Deoxy-{delta}12,14-prostaglandin j2 inhibits interleukin-1{beta}-induced nuclear factor-{kappa}b in human amnion and myometrial cells: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Deoxy-Delta 12,14-prostaglandin J2 inhibition of NF-kappaB-DNA binding through covalent modification of the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]

- 11. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 15-Deoxy-Δ-12, 14-prostaglandin J2 acts cooperatively with prednisolone to reduce TGF-β-induced pro-fibrotic pathways in human osteoarthritis fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phytotechlab.com [phytotechlab.com]

Application Notes and Protocols for In Vivo Studies with Δ¹²-Prostaglandin J₂

Introduction: Unveiling the Therapeutic Potential of Δ¹²-Prostaglandin J₂

Δ¹²-Prostaglandin J₂ (Δ¹²-PGJ₂) is a naturally occurring cyclopentenone prostaglandin, a dehydration product of Prostaglandin D₂ (PGD₂). It belongs to the J₂ series of prostaglandins, which are notable for their potent anti-inflammatory and anti-proliferative activities.[1][2] While its more stable metabolite, 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), has been the focus of extensive research, Δ¹²-PGJ₂ itself is an important bioactive lipid mediator with significant therapeutic potential.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms of action of Δ¹²-PGJ₂ and detailed protocols for its application in in vivo studies. As a Senior Application Scientist, the following sections are designed to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure the development of robust and reproducible in vivo experiments.

Core Mechanisms of Action: A Dual-Pronged Approach

The biological activities of Δ¹²-PGJ₂ and other J₂-series prostaglandins are multifaceted, stemming from their ability to modulate key signaling pathways through both receptor-dependent and independent mechanisms. This dual functionality makes them compelling molecules for therapeutic investigation.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ)-Dependent Pathway

Δ¹²-PGJ₂ is a moderately potent ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation.[5] The activation of PPARγ by Δ¹²-PGJ₂ leads to the transcription of target genes that are involved in anti-inflammatory responses.

PPARγ-Independent Pathways: The Role of the Electrophilic Carbon

A key feature of cyclopentenone prostaglandins is the presence of an α,β-unsaturated carbonyl group in the cyclopentenone ring. This reactive center allows Δ¹²-PGJ₂ to form covalent adducts with nucleophilic residues, such as cysteine, on target proteins. This interaction underlies its potent PPARγ-independent activities.

1. Inhibition of the NF-κB Signaling Pathway:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Δ¹²-PGJ₂ and its metabolites have been shown to potently inhibit the NF-κB signaling pathway at multiple levels.[4][6] This inhibition can occur through direct covalent modification of critical cysteine residues on IκB kinase (IKK) and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[6]

2. Activation of the Nrf2-ARE Pathway:

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. The electrophilic nature of Δ¹²-PGJ₂ allows it to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription. This leads to an enhanced cellular antioxidant defense.

Preparation of Δ¹²-PGJ₂ for In Vivo Administration

Proper preparation of Δ¹²-PGJ₂ is critical for ensuring its stability, solubility, and sterility for in vivo studies. The following protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs and animal model.

Materials:

-

Δ¹²-Prostaglandin J₂ (stored at -80°C)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile syringes and needles (25-30 gauge)

-

Sterile 0.22 µm syringe filter

Protocol:

-

Stock Solution Preparation:

-

On the day of use, allow the vial of Δ¹²-PGJ₂ to warm to room temperature.

-

Prepare a high-concentration stock solution by dissolving the Δ¹²-PGJ₂ in anhydrous DMSO. A stock concentration of 10-50 mg/mL is recommended.

-

For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of Δ¹²-PGJ₂ in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

-

Working Solution Preparation (for Intraperitoneal or Subcutaneous Injection):

-

The final concentration of DMSO in the injection volume should be minimized to avoid toxicity. A final DMSO concentration of 1-5% is generally well-tolerated by most rodents.

-

Calculate the required volume of the stock solution based on the desired final injection concentration and volume.

-

On the day of injection, dilute the stock solution with sterile, endotoxin-free PBS (pH 7.2) to the final desired concentration.

-

Example: To prepare a 1 mg/kg dose for a 25 g mouse in a 100 µL injection volume:

-

Required dose = 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg

-

Required concentration of working solution = 25 µg / 100 µL = 0.25 µg/µL = 0.25 mg/mL

-

Using a 10 mg/mL stock solution, you would perform a serial dilution. For instance, dilute the stock 1:10 in PBS to get a 1 mg/mL intermediate solution. Then, dilute this intermediate solution 1:4 in PBS to get the final 0.25 mg/mL working solution.

-

-

Vortex the working solution gently.

-

Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

-

Vehicle Control:

-

It is crucial to include a vehicle control group in your experiment.

-

The vehicle control solution should contain the same concentration of DMSO and PBS as the Δ¹²-PGJ₂ working solution.

-

Stability of Working Solution:

-

Δ¹²-PGJ₂ is prone to degradation in aqueous solutions. Therefore, it is highly recommended to prepare the working solution fresh on each day of injection.

In Vivo Administration Protocols

The choice of administration route depends on the experimental model and the desired pharmacokinetic profile. Intraperitoneal and subcutaneous injections are commonly used for systemic delivery in rodent models.

| Parameter | Intraperitoneal (IP) Injection | Subcutaneous (SC) Injection |

| Needle Gauge | 25-27 G | 26-27 G |

| Injection Volume | < 10 mL/kg (e.g., up to 0.25 mL for a 25g mouse)[7] | < 10 mL/kg (e.g., up to 0.25 mL for a 25g mouse)[8] |

| Injection Site | Lower right abdominal quadrant | Loose skin over the neck and back |

| Absorption | Rapid | Slower, more sustained |

General Injection Procedure (Mouse):

-

Restrain the mouse securely. For IP injections, tilt the mouse's head downwards to move the abdominal organs away from the injection site.[3][9]

-

Disinfect the injection site with 70% ethanol.[9]

-

For IP injection, insert the needle (bevel up) at a 30-45° angle into the lower right quadrant of the abdomen.[3][7] For SC injection, lift the skin to form a "tent" and insert the needle at the base of the tent.[10][11]

-

Aspirate gently to ensure the needle is not in a blood vessel or organ.[3][10]

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Experimental Design Considerations

Dosage and Dosing Schedule:

-

Due to the limited availability of specific in vivo studies for Δ¹²-PGJ₂, dose-ranging studies are highly recommended to determine the optimal therapeutic dose for your specific model.

-

Based on studies with Δ¹²-PGJ₂ derivatives and the related 15d-PGJ₂, a starting dose range of 0.5 mg/kg to 30 mg/kg administered once daily can be considered.[12]

-

For anti-inflammatory models, lower doses (e.g., 0.5-2 mg/kg) may be effective.[13] For anti-cancer studies, higher doses (e.g., 20-30 mg/kg) may be required.[12]

-

The dosing schedule will depend on the pharmacokinetic profile of Δ¹²-PGJ₂. While specific data is lacking, daily administration is a common starting point for cyclopentenone prostaglandins.

Animal Models:

The anti-inflammatory and anti-proliferative properties of Δ¹²-PGJ₂ make it a candidate for investigation in a variety of in vivo models.

-

Inflammation Models:

-

Lipopolysaccharide (LPS)-induced endotoxemia: A model of systemic inflammation.

-

Carrageenan-induced paw edema: A model of acute localized inflammation.

-

Collagen-induced arthritis: A model of chronic autoimmune inflammation.

-

Dextran sulfate sodium (DSS)-induced colitis: A model of inflammatory bowel disease.[13]

-

Asthma models (e.g., ovalbumin or house dust mite-induced): To study allergic airway inflammation.[5][14][15]

-

-

Cancer Models:

-

Xenograft models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[16] The effect of Δ¹²-PGJ₂ on tumor growth, angiogenesis, and metastasis can be evaluated.

-

Outcome Measures:

The choice of endpoints will depend on the specific research question and animal model. Common outcome measures include:

-

Inflammation:

-

Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates by ELISA or qPCR.

-

Histological evaluation of tissue for inflammatory cell infiltration.

-

Clinical scoring of disease severity (e.g., paw volume in arthritis models, disease activity index in colitis models).

-

-

Cancer:

-

Tumor volume measurement.

-

Assessment of tumor weight at the end of the study.

-

Immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

-

Evaluation of angiogenesis (e.g., CD31 staining).

-

Conclusion and Future Directions

Δ¹²-Prostaglandin J₂ is a promising bioactive lipid with a well-defined, dual mechanism of action that makes it an attractive candidate for therapeutic development in inflammatory diseases and cancer. This guide provides a comprehensive framework for designing and executing robust in vivo studies with Δ¹²-PGJ₂. The provided protocols for preparation and administration, along with considerations for experimental design, will enable researchers to explore the full therapeutic potential of this intriguing molecule.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic properties of Δ¹²-PGJ₂ to optimize dosing strategies. Furthermore, exploring its efficacy in a wider range of preclinical disease models will be crucial for its translation into clinical applications. The self-validating nature of the protocols described herein, which emphasize proper controls and dose-response assessments, will be instrumental in generating the high-quality, reproducible data needed to advance our understanding of Δ¹²-PGJ₂'s therapeutic utility.

References

-

15-Deoxy-γ12,14-prostaglandin J2 Reduces Liver Impairment in a Model of ConA-Induced Acute Hepatic Inflammation by Activation of PPARγ and Reduction in NF-κB Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

15-Deoxy-Δ-12,14-Prostaglandin J2 Inhibits Lung Inflammation and Remodeling in Distinct Murine Models of Asthma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

15-Deoxy-Delta-12,14-Prostaglandin J2 Inhibits Lung Inflammation and Remodeling in Distinct Murine Models of Asthma. (2017). PubMed. Retrieved from [Link]

-

15-Deoxy-Delta-12,14-Prostaglandin J2 Inhibits Lung Inflammation and Remodeling in Distinct Murine Models of Asthma. (n.d.). Semantic Scholar. Retrieved from [Link]

-

15d-PGJ2 is a new hope for controlling tumor growth. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

15-Deoxy- 12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. (2021). Frontiers. Retrieved from [Link]

-

Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). University of Arizona Research, Innovation & Impact. Retrieved from [Link]

-

15-Deoxy-Δ12,14-prostaglandin J2 Upregulates VEGF Expression via NRF2 and Heme Oxygenase-1 in Human Breast Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

15-Deoxy-Delta12,14-prostaglandin J2 enhances docetaxel anti-tumor activity against A549 and H460 non-small-cell lung cancer cell lines and xenograft tumors. (n.d.). Semantic Scholar. Retrieved from [Link]

-

MODULE 2 THE LABORATORY MOUSE. (n.d.). McGill University. Retrieved from [Link]

-

15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes. (2002). PubMed. Retrieved from [Link]

-

Role of 15-deoxy delta(12,14) prostaglandin J2 and Nrf2 pathways in protection against acute lung injury. (2005). PubMed. Retrieved from [Link]

-

15-deoxy-delta 12,14-prostaglandin J2 prevents inflammatory response and endothelial cell damage in rats with acute obstructive cholangitis. (2010). PubMed. Retrieved from [Link]

-

15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. (2000). PubMed. Retrieved from [Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]

-

Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo. (1986). PubMed. Retrieved from [Link]

-

Intraperitoneal Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]

-

Delta 12-prostaglandin J2, a plasma metabolite of prostaglandin D2, causes eosinophil mobilization from the bone marrow and primes eosinophils for chemotaxis. (2002). PubMed. Retrieved from [Link]

-

Nonenzymatic free radical-catalyzed generation of 15-deoxy-Δ(12,14)-prostaglandin J₂-like compounds (deoxy-J₂-isoprostanes) in vivo. (2010). PubMed. Retrieved from [Link]

-

Biological actions of delta 12-prostaglandin J2. (1995). PubMed. Retrieved from [Link]

-

Administration and injection of substances in mice. (n.d.). Direction des services vétérinaires. Retrieved from [Link]

-

15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. (n.d.). PubMed. Retrieved from [Link]

-

Baylor University Laboratory Mouse User Training. (n.d.). Baylor University. Retrieved from [Link]

-

Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. (n.d.). Research Support. Retrieved from [Link]

-

Subcutaneous Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]

-

Inhibition of Sendai virus replication by delta 12-prostaglandin J2: induction of heat shock protein synthesis and alteration of protein glycosylation. (1991). PubMed. Retrieved from [Link]

-

[Physiology and pharmacology of the prostaglandin J2 family]. (2001). PubMed. Retrieved from [Link]

Sources

- 1. Inhibition of Sendai virus replication by delta 12-prostaglandin J2: induction of heat shock protein synthesis and alteration of protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subchronic infusion of the product of inflammation prostaglandin J2 models sporadic Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 4. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Deoxy-Delta-12,14-Prostaglandin J2 Inhibits Lung Inflammation and Remodeling in Distinct Murine Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-deoxy-Δ12,14-PGJ2 enhances platelet production from megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 9. uac.arizona.edu [uac.arizona.edu]

- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]

- 14. 15-Deoxy-Delta-12,14-Prostaglandin J2 Inhibits Lung Inflammation and Remodeling in Distinct Murine Models of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

comparing delta12-PGJ2 and prostaglandin D2 effects

An In-Depth Comparative Analysis of Prostaglandin D2 and its Metabolite, 15-Deoxy-Δ12,14-Prostaglandin J2

Introduction

Prostaglandins, a class of lipid compounds derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes. Among them, Prostaglandin D2 (PGD2) and its ultimate dehydration product, 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2), present a fascinating case of metabolic succession leading to divergent, and at times opposing, biological functions. PGD2 is a major prostanoid produced by mast cells and other immune cells, classically associated with allergic inflammation.[1][2] In contrast, 15d-PGJ2, a member of the cyclopentenone prostaglandin (cyPG) family, has emerged as a potent modulator of inflammatory and neoplastic processes, often acting through intracellular mechanisms distinct from its precursor.[3][4]

This guide provides a comprehensive comparison of PGD2 and 15d-PGJ2, delving into their biosynthesis, signaling mechanisms, and functional effects. We will explore the causality behind their distinct roles, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear framework for understanding and investigating these critical lipid mediators.

Biosynthesis: A Shared Origin

The journey for both molecules begins with arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into the unstable intermediate Prostaglandin H2 (PGH2). From this crucial branch point, dedicated synthases determine the prostanoid fate. PGD2 is generated from PGH2 by the action of two distinct PGD synthases (PGDS): lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS).[5][6]

Subsequently, PGD2 can undergo a series of non-enzymatic dehydration and isomerization reactions to form the J-series prostaglandins. This cascade sequentially produces PGJ2, Δ12-PGJ2, and finally, the more stable end-product, 15d-PGJ2.[6][7] This metabolic relationship is fundamental; the presence of 15d-PGJ2 is contingent upon the initial synthesis of PGD2.

Caption: Biosynthetic pathway from Arachidonic Acid to PGD2 and 15d-PGJ2.

Divergent Signaling Mechanisms

The primary distinction between PGD2 and 15d-PGJ2 lies in how they transmit signals to elicit cellular responses. PGD2 acts classically as an extracellular ligand for G protein-coupled receptors (GPCRs), while 15d-PGJ2 engages in both receptor-dependent and extensive receptor-independent intracellular signaling.

Prostaglandin D2: A Tale of Two Receptors

PGD2 exerts its effects by binding to two distinct cell surface receptors with often opposing downstream consequences: the D prostanoid receptor 1 (DP1) and the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][8][9]

-

DP1 Receptor (PTGDR1): This is a Gs-coupled receptor.[9] Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which typically mediates anti-inflammatory, vasodilatory, and neuroprotective effects.[10][11][12]

-

DP2 Receptor (CRTH2/GPR44): This is a Gi-coupled receptor.[9][10] Its activation inhibits cAMP production and increases intracellular calcium, promoting chemotaxis and activation of key cells in type 2 immunity, such as Th2 lymphocytes, eosinophils, and basophils.[1][13][14] This pathway is central to PGD2's pro-inflammatory role in allergic diseases like asthma.[1][15]

Caption: Dichotomous signaling pathways of Prostaglandin D2.

15d-PGJ2: An Intracellular Master Modulator

While 15d-PGJ2 can interact with DP1 and DP2 receptors, its most profound effects are mediated intracellularly through receptor-independent mechanisms.[4][16] These actions are largely attributable to the chemically reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, which allows it to form covalent adducts with nucleophilic groups (like cysteine thiols) on target proteins.[17][18]

-

PPARγ Activation: 15d-PGJ2 is the most potent known endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[4][7] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPREs (PPAR response elements) in the promoter regions of target genes, modulating transcription to exert powerful anti-inflammatory, anti-diabetic, and anti-proliferative effects.[3][19]

-

NF-κB Inhibition: 15d-PGJ2 is a potent inhibitor of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). It achieves this through multiple PPARγ-independent mechanisms, including:

-

Covalently modifying and inhibiting IκB kinase (IKK), preventing the degradation of the NF-κB inhibitor, IκBα.[7][20]

-

Directly modifying cysteine residues in the DNA-binding domains of NF-κB subunits (p65 and p50), preventing their binding to DNA.[7][20]

-

Inhibiting components of the proteasome, which is required for IκBα degradation.[3][18]

-

-

Nrf2 Activation: 15d-PGJ2 can activate the Nrf2 antioxidant response pathway. It does this by covalently modifying Keap1, the protein that sequesters Nrf2 for degradation, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes.[21][22]

Caption: Multifaceted intracellular signaling pathways of 15d-PGJ2.

Functional Comparison: Inflammation and Cancer

The mechanistic divergence of PGD2 and 15d-PGJ2 results in distinct, and often contrasting, functional outcomes, particularly in the realms of inflammation and cancer.

| Feature | Prostaglandin D2 (PGD2) | 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) |

| Primary Role in Inflammation | Dichotomous: Pro-inflammatory in allergic settings (asthma, rhinitis) via DP2/CRTH2 activation, recruiting eosinophils and Th2 cells.[1][23][24] Can be anti-inflammatory via DP1.[23][25] | Predominantly Anti-inflammatory & Pro-resolving: A key mediator in the resolution phase of inflammation.[7] Potently suppresses inflammatory gene expression via NF-κB inhibition and PPARγ activation.[5][7] |

| Role in Cancer | Context-dependent and less defined. Some studies suggest roles in tumor progression, while others indicate inhibitory effects.[14] | Largely Anti-neoplastic: Induces apoptosis and cell cycle arrest in a wide variety of cancer cells.[3][26][27] Possesses anti-angiogenic and anti-metastatic properties.[3] These effects can be both PPARγ-dependent and -independent.[3][26] |

| Key Molecular Targets | Cell surface receptors: DP1 (Gs) and DP2/CRTH2 (Gi).[9] | Intracellular proteins: PPARγ (activation), NF-κB pathway components (IKK, p65), Keap1, proteasome (inhibition via covalent modification).[3][4][7] |

| Therapeutic Relevance | Target for Allergy/Asthma: DP2 (CRTH2) antagonists are developed to block pro-inflammatory signaling in allergic diseases.[2] | Potential Anti-inflammatory & Anti-cancer Agent: Investigated for its ability to resolve inflammation and kill tumor cells.[3][5] Its activity as a potent PPARγ agonist is of high interest.[3] |

Experimental Protocols for Comparative Analysis

To empirically dissect the differential effects of PGD2 and 15d-PGJ2, specific and validated cellular assays are required.

Protocol 1: Macrophage Inflammatory Response Assay

This protocol assesses the ability of each prostaglandin to modulate the inflammatory response in macrophages, a key cell type in innate immunity.

Objective: To compare the effects of PGD2 and 15d-PGJ2 on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Plate RAW 264.7 murine macrophages or primary bone marrow-derived macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Gently remove the culture medium and replace it with fresh medium containing either vehicle (e.g., 0.1% DMSO), PGD2 (e.g., 1 µM), or 15d-PGJ2 (e.g., 1-10 µM). Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the TNF-α concentrations to the vehicle-treated, LPS-stimulated control. Compare the inhibitory effect of PGD2 versus 15d-PGJ2. Expected Outcome: 15d-PGJ2 will show potent inhibition of TNF-α production, while PGD2 may have little to no effect or a context-dependent one.

Caption: Workflow for Macrophage Inflammatory Response Assay.

Protocol 2: PPARγ Transactivation Reporter Assay

This assay directly measures the ability of a compound to activate the PPARγ nuclear receptor.

Objective: To confirm and compare the PPARγ agonist activity of 15d-PGJ2 and PGD2.

Methodology:

-

Cell Culture & Transfection: Plate HEK293T cells in a 24-well plate. Co-transfect the cells using a suitable lipid-based transfection reagent with:

-

A PPARγ expression vector.

-

A luciferase reporter plasmid containing multiple PPAR Response Elements (PPREs) upstream of the luciferase gene.

-

A Renilla luciferase vector for normalization of transfection efficiency.

-

-

Incubation: Allow cells to recover and express the plasmids for 24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium containing vehicle, a known PPARγ agonist (e.g., Rosiglitazone, 1 µM) as a positive control, PGD2 (1-10 µM), or 15d-PGJ2 (1-10 µM).

-

Incubation: Incubate for an additional 18-24 hours.

-

Cell Lysis & Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. Express the results as fold-induction over the vehicle-treated control. Expected Outcome: 15d-PGJ2 and Rosiglitazone will show strong induction of luciferase activity, while PGD2 will show little to no activity, confirming 15d-PGJ2 as a potent PPARγ ligand.

Conclusion and Future Perspectives

Prostaglandin D2 and its metabolite 15d-PGJ2 provide a compelling example of how metabolic processing can dramatically alter the function of a signaling molecule. PGD2 operates as a classic extracellular mediator, orchestrating divergent outcomes through its two cell surface receptors, DP1 and DP2, making it a key player in the acute phases of allergic inflammation. In stark contrast, 15d-PGJ2 functions primarily as an intracellular effector, leveraging its unique chemical structure to covalently modify proteins and potently activate the nuclear receptor PPARγ.[4][7][18] This intracellular activity profile positions 15d-PGJ2 as a predominantly anti-inflammatory and pro-resolving agent with significant anti-cancer potential.

While the pharmacological effects of 15d-PGJ2 are well-documented in vitro, a critical area of ongoing research is to determine its physiological concentrations and relevance in vivo.[28][29] Some studies suggest that the levels of 15d-PGJ2 generated in the body may be lower than the micromolar concentrations often required for its receptor-independent effects, raising questions about its role as a true endogenous mediator versus a pharmacological tool.[28][29] Regardless, the profound biological activities of 15d-PGJ2 continue to make it and its signaling pathways, particularly PPARγ and NF-κB, attractive targets for the development of novel therapeutics for inflammatory diseases and cancer. Understanding the distinct biology of both PGD2 and 15d-PGJ2 is crucial for designing targeted interventions that can either block the pro-inflammatory effects of the precursor or mimic the pro-resolving actions of the metabolite.

References

-

Rossi, A., & Glass, C. K. (2000). 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. Proceedings of the National Academy of Sciences, 97(9), 4504-4509. [Link]

-

Straus, D. S., & Glass, C. K. (2001). 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. PubMed. [Link]

-

Wang, Y., et al. (2019). 15d-PGJ2 is a new hope for controlling tumor growth. Biomedicine & Pharmacotherapy, 115, 108882. [Link]

-

Joo, M., & Kim, Y. S. (2011). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Allergy, Asthma & Immunology Research, 3(2), 75-82. [Link]

-

Matsuoka, T., et al. (2000). Prostaglandin D2 as a mediator of allergic asthma. Science, 287(5460), 2013-2017. [Link]

-

Scher, J. U., & Pillinger, M. H. (2009). Anticancer Effects of 15d-Prostaglandin-J2 in Wild-Type and Doxorubicin-Resistant Ovarian Cancer Cells: Novel Actions on SIRT1 and HDAC. PLoS ONE, 4(7), e6344. [Link]

-

Aritake, K., & Urade, Y. (2008). Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma. Allergology International, 57(4), 325-332. [Link]

-

Gauvreau, G. M., et al. (2005). Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils. British Journal of Pharmacology, 145(5), 621-628. [Link]

-

Wikipedia contributors. (2023). Prostaglandin D2 receptor. Wikipedia. [Link]

-

Scher, J. U., & Pillinger, M. H. (2005). 15d-PGJ2: the anti-inflammatory prostaglandin? Clinical Immunology, 114(2), 100-109. [Link]

-

Rossi, A., et al. (2000). 15-deoxy-delta(12,14)-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. PubMed. [Link]

-

Monneret, G., et al. (2013). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Reproduction, 145(4), R111-R120. [Link]

-

Jeong, H. S., et al. (2021). 15-Deoxy-Δ12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis. Frontiers in Immunology, 12, 624584. [Link]

-

FitzGerald, G. A. (2003). 15-deoxy-∆12,14-PGJ2: endogenous PPARγ ligand or minor eicosanoid degradation product? The Journal of Clinical Investigation, 112(6), 828-830. [Link]

-

Patsnap. (2024). What are PGD2 receptor modulators and how do they work? Patsnap Synapse. [Link]

-

Murata, T., et al. (2016). Discovery of anti-inflammatory role of prostaglandin D2. The Journal of Veterinary Medical Science, 78(8), 1223-1231. [Link]

-

Kim, H. J., et al. (2005). 15-Deoxy-Δ12,14-prostaglandin J2 stabilizes p53 protein in human breast cancer (MCF-7) cells. Molecular Cancer Therapeutics, 4(5), 767-775. [Link]

-

Fajt, M. L., & Wenzel, S. E. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Allergy and Clinical Immunology: In Practice, 5(4), 959-965. [Link]

-

Bell-Parikh, L. C., et al. (2003). Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ. The Journal of Clinical Investigation, 112(6), 945-955. [Link]

-

de Souza, G. H., et al. (2018). 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells. Frontiers in Immunology, 9, 200. [Link]

-

Nakata, S., et al. (2008). 15-Deoxy-Δ12,14-prostaglandin J2 induces death receptor 5 expression through mRNA stabilization independently of PPARγ and potentiates TRAIL-induced apoptosis. Molecular Cancer Therapeutics, 7(8), 2358-2367. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]

-

Chen, Y., et al. (2022). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. Frontiers in Oncology, 12, 976316. [Link]

-

Tu, Y. T., et al. (2015). Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition. Oncotarget, 6(32), 33153-33167. [Link]

-

Cheng, X., et al. (2005). Role of 15-deoxy delta(12,14) prostaglandin J2 and Nrf2 pathways in protection against acute lung injury. American Journal of Respiratory and Critical Care Medicine, 171(11), 1260-1266. [Link]

-

Padilla, J., et al. (2000). Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells. Journal of Immunology, 164(12), 6243-6252. [Link]

-

Ueki, S., et al. (2002). Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine. The Journal of Experimental Medicine, 195(12), 1543-1553. [Link]

-